

The Role of YEATS4 in Gene Transcription: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the YEATS domain-containing protein 4 (YEATS4), also known as Glioma-Amplified Sequence 41 (GAS41). It details its core functions as a chromatin reader, its impact on gene transcription through various signaling pathways, and its implications in oncogenesis. This guide includes a summary of quantitative data, detailed experimental protocols for studying YEATS4, and visualizations of key molecular pathways and workflows.

Executive Summary

YEATS4 is a highly conserved nuclear protein that plays a critical role in the regulation of gene expression. As a "reader" of histone post-translational modifications, YEATS4 recognizes specific acylated lysine residues on histone tails, thereby influencing chromatin structure and accessibility for transcription factors.^[1] Its activity is integral to several fundamental cellular processes, and its dysregulation is frequently implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma.^{[2][3]} YEATS4 primarily functions as a component of large chromatin-remodeling complexes, such as SRCAP and TIP60/p400, which mediate the deposition of the histone variant H2A.Z.^[4] Through its interactions and chromatin-reading capabilities, YEATS4 influences key signaling pathways, including the p53 tumor suppressor pathway and the Wnt/ β -catenin pathway, making it a compelling target for therapeutic development.

Core Mechanism: YEATS4 as a Chromatin Reader

The primary mechanism by which YEATS4 influences gene transcription is through its N-terminal YEATS domain. This domain functions as a specific reader for acetylated and crotonylated lysine residues on histone tails, particularly on histone H3.

Recognition of Histone Acylation and Crotonylation

The YEATS domain of YEATS4 specifically recognizes and binds to acetylated histone H3, with a notable preference for diacetylated forms such as H3K14ac and H3K27ac.^{[1][5]} This interaction is crucial for recruiting chromatin-modifying complexes to specific genomic loci. The binding of YEATS4 to these acetylated marks helps to maintain an open chromatin state, which is permissive for active transcription.

In addition to acetylation, the YEATS domain has been identified as a reader of histone crotonylation, a modification associated with active gene promoters.^[2] This dual-reading capability allows YEATS4 to interpret different epigenetic signals and fine-tune transcriptional output.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on YEATS4's function and its effects on cellular processes.

Binding Affinities of YEATS Domains

Direct dissociation constant (Kd) values for human YEATS4 are not consistently reported in the literature. However, data from homologous YEATS domains provide insight into the binding affinities for acylated histone peptides.

YEATS Domain Protein	Histone Peptide Ligand	Dissociation Constant (Kd)	Method
Taf14 (Yeast homolog)	H3K9cr	9.5 μ M	Fluorescence Spectroscopy[2]
AF9 (Human paralog)	H3K9ac	7.0 μ M	Isothermal Titration Calorimetry[6]
YEATS2 (Human)	H3K27ac	50 μ M - 226 μ M	Varies by study[6]

Effects of YEATS4 Knockdown on Gene Expression and Cell Cycle

Studies involving the depletion of YEATS4 in cancer cell lines have demonstrated significant changes in the expression of key regulatory genes and alterations in cell cycle progression.

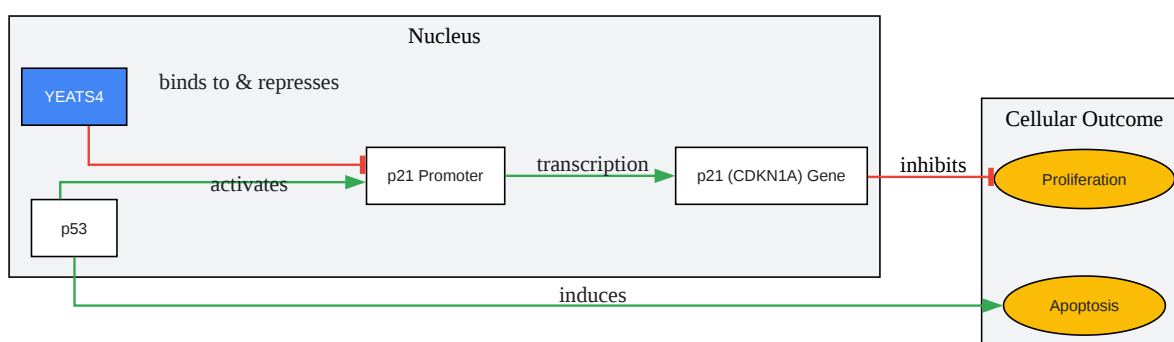
Cell Line	Target Gene/Process	Effect of YEATS4 Knockdown	Quantitative Change	Reference
NSCLC Cell Lines	p21 (CDKN1A)	Increased protein levels	Not specified	[1]
NSCLC Cell Lines	p53	Increased protein levels	Not specified	
Breast Cancer Cells	ZEB1	Markedly decreased mRNA levels	Not specified	
Colorectal Cancer (RKO)	Cell Cycle	G0/G1 phase arrest	Increased G0/G1 population (P < 0.01)	
Colorectal Cancer (RKO)	Apoptosis	Increased apoptosis rate	Significant increase (P < 0.001)	

Signaling Pathways and Logical Relationships

YEATS4 is a key player in several signaling pathways that are fundamental to cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate these complex interactions.

YEATS4 in the p53 Tumor Suppressor Pathway

YEATS4 acts as a negative regulator of the p53 pathway. Under normal conditions, it can bind to the promoters of p53 target genes like CDKN1A (p21), repressing their expression and thereby inhibiting the p53 pathway. This allows for normal cell proliferation. Overexpression of YEATS4 can lead to excessive p53 inhibition, contributing to tumorigenesis.[2]

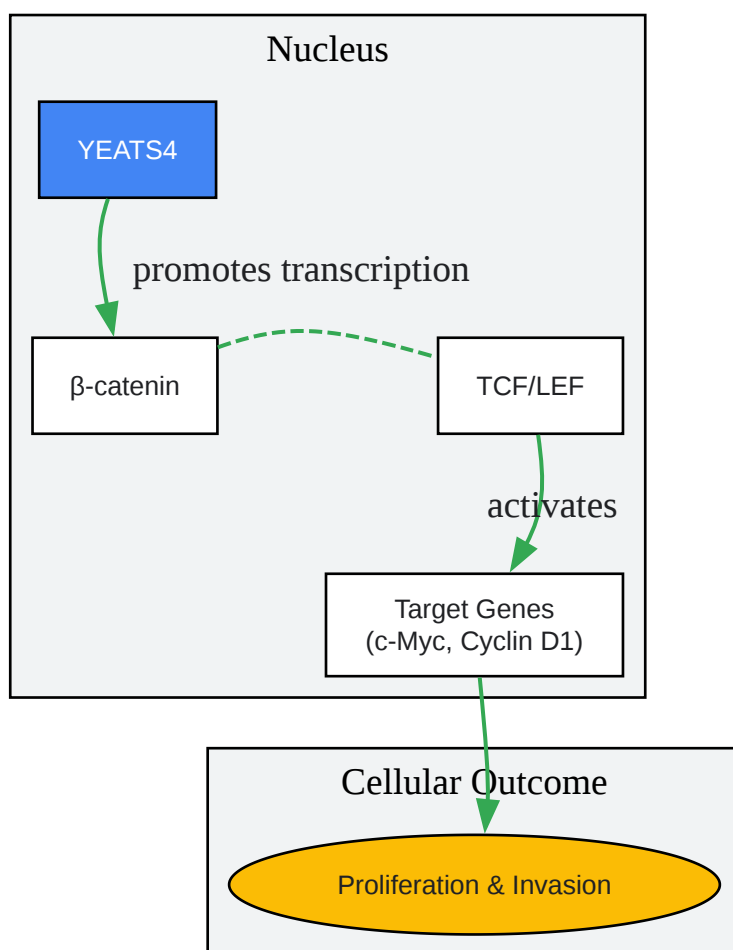


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YEATS4 negatively regulates the p53 pathway by repressing p21 transcription.

YEATS4 in the Wnt/ β -catenin Signaling Pathway

In certain cancers, such as gastric and pancreatic cancer, YEATS4 has been shown to activate the Wnt/ β -catenin signaling pathway.[2] It can directly act on the β -catenin promoter, leading to increased β -catenin expression and subsequent activation of downstream target genes like c-Myc and Cyclin D1, which promote cell proliferation.



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YEATS4 activates the Wnt/β-catenin pathway, promoting cancer cell proliferation.

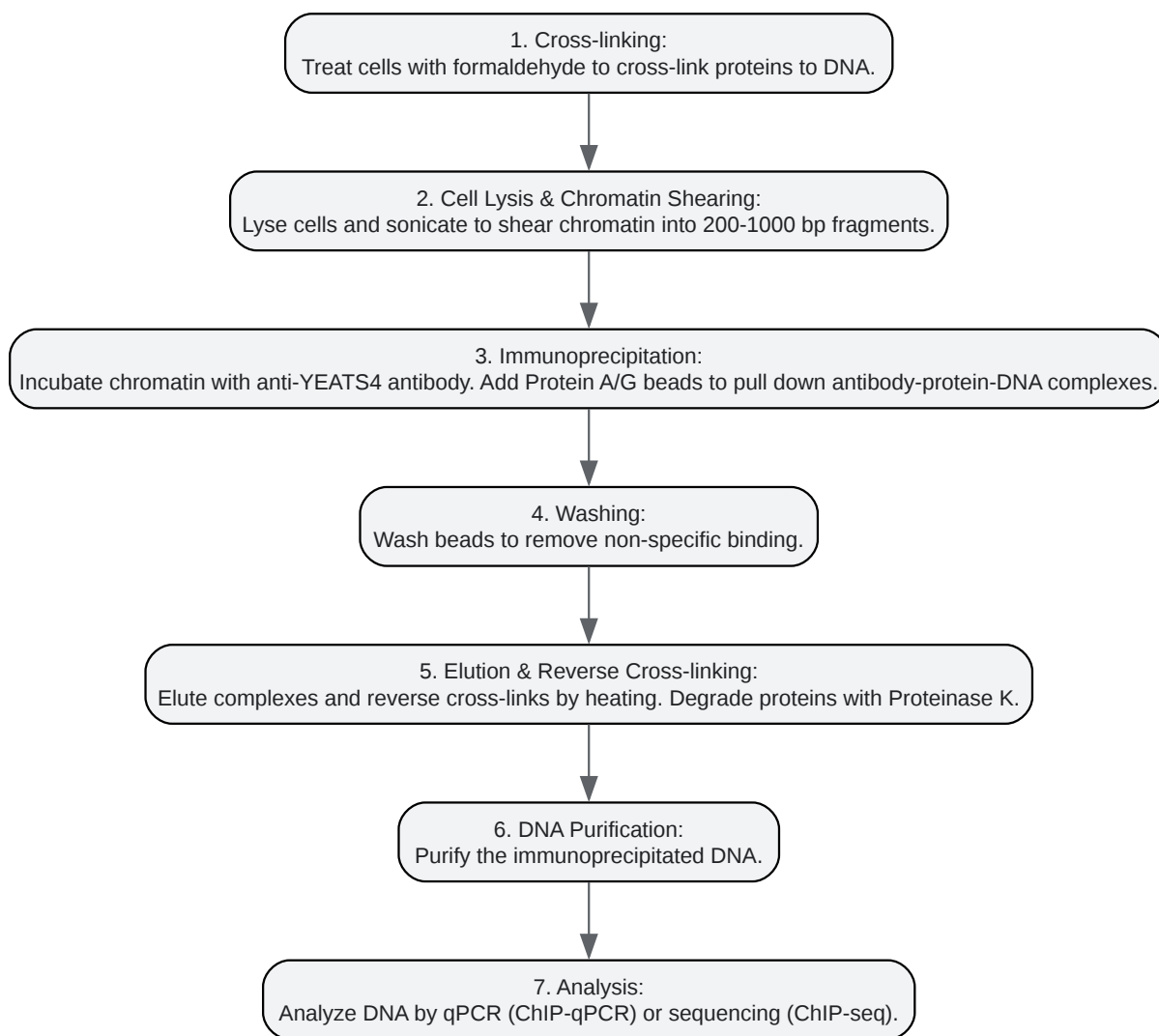
Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of YEATS4.

Chromatin Immunoprecipitation (ChIP) for YEATS4

This protocol is designed to identify the genomic regions where YEATS4 is bound.

Workflow Diagram:



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Workflow for Chromatin Immunoprecipitation (ChIP) of YEATS4.

Detailed Protocol:

- Cell Culture and Cross-linking:
 - Culture cells (e.g., a relevant cancer cell line) to ~80-90% confluency in 150 mm dishes.

- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
- Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Sonication:
 - Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, and protease inhibitors).
 - Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be empirically determined.
- Immunoprecipitation:
 - Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to a new tube.
 - Dilute the chromatin with ChIP dilution buffer (to reduce SDS concentration) and pre-clear with Protein A/G agarose/sepharose beads for 1 hour at 4°C.
 - Save a small aliquot of the pre-cleared chromatin as the "input" control.
 - Incubate the remaining chromatin with a specific anti-YEATS4 antibody (or IgG control) overnight at 4°C with rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-chromatin complexes.
- Washing and Elution:
 - Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound

chromatin.

- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse Cross-linking and DNA Purification:
 - Add NaCl to the eluates and the input control to a final concentration of 200 mM and incubate at 65°C for 4-5 hours or overnight to reverse the cross-links.
 - Add EDTA, Tris-HCl, and Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Analysis:
 - Analyze the purified DNA using qPCR with primers specific for promoter regions of putative YEATS4 target genes (e.g., ZEB1, CDKN1A).

Co-Immunoprecipitation (Co-IP) of YEATS4 Interaction Partners

This protocol is used to isolate and identify proteins that interact with YEATS4 within the cell.

Detailed Protocol:

- Cell Lysis:
 - Harvest cultured cells and wash with ice-cold PBS.
 - Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40 or Triton X-100, Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein-protein interactions.
 - Incubate on ice and then centrifuge to pellet cell debris.

- Pre-clearing:
 - Transfer the supernatant (whole-cell lysate) to a new tube.
 - Add Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding to the beads.
 - Pellet the beads and transfer the pre-cleared lysate to a new tube.
- Immunoprecipitation:
 - Add a specific anti-YEATS4 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
 - Incubate overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washing:
 - Pellet the beads by gentle centrifugation.
 - Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
- Elution and Analysis:
 - Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein (e.g., β -catenin, p53). The input lysate should be run as a positive control.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of YEATS4 to activate or repress the transcription from a specific gene promoter.

Detailed Protocol:

- Plasmid Constructs:
 - Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a minimal promoter and tandem repeats of the DNA binding site for a transcription factor of interest (or a full-length promoter, e.g., the ZEB1 promoter).
 - Effector Plasmid: An expression vector for YEATS4 (e.g., pcDNA-YEATS4). An empty vector serves as a control.
 - Internal Control Plasmid: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency.
- Cell Transfection:
 - Seed cells in a multi-well plate (e.g., 24-well or 96-well).
 - Co-transfect the cells with the reporter plasmid, the internal control plasmid, and either the YEATS4 effector plasmid or the empty vector control using a suitable transfection reagent.
- Cell Lysis and Luciferase Measurement:
 - After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
 - Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
 - Compare the normalized luciferase activity in YEATS4-expressing cells to that in the empty vector control cells to determine the effect of YEATS4 on promoter activity.

Conclusion and Future Directions

YEATS4 is a multifaceted protein that acts as a critical epigenetic regulator of gene transcription. Its ability to read histone acylation and crotonylation marks places it at the crossroads of chromatin biology and signal transduction. The dysregulation of YEATS4 in numerous cancers underscores its importance as a potential prognostic biomarker and a high-value target for therapeutic intervention. Future research should focus on the development of specific small-molecule inhibitors that can disrupt the YEATS4-histone interaction, which may offer a promising avenue for novel cancer therapies. Further elucidation of the full spectrum of YEATS4's interacting partners and target genes will continue to refine our understanding of its role in both normal physiology and disease.

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References

- 1. The Taf14 YEATS domain is a reader of histone crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The YEATS Domain Histone Crotonylation Readers Control Virulence-Related Biology of a Major Human Pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
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